4-Ethylbenzophenone

Lipophilicity Solubility Partition Coefficient

Selecting the correct benzophenone derivative is critical for formulation performance. 4-Ethylbenzophenone (CAS 18220-90-1) provides higher lipophilicity (LogP 3.48–4.1), elevated refractive index (1.5935), and greater thermal stability (bp 331.9°C) compared to unsubstituted benzophenone. These properties enhance solubility in non-polar monomer systems and reduce volatile loss during high-temperature curing—directly addressing key challenges in UV-curable coatings, adhesives, and optical films. Procure the para-ethyl substituted derivative to maintain batch-to-batch consistency and avoid performance drift caused by using the incorrect alkyl-substituted analog.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 18220-90-1
Cat. No. B099735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylbenzophenone
CAS18220-90-1
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3
InChIKeyIJUPTKULISHEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylbenzophenone (CAS 18220-90-1): Procurement-Ready Profile for UV-Curing and Polymer Synthesis Applications


4-Ethylbenzophenone (CAS 18220-90-1) is a para-substituted benzophenone derivative with the molecular formula C₁₅H₁₄O and a molecular weight of 210.27 g/mol [1]. As an aromatic ketone, it features a benzophenone core with an ethyl group at the para-position of one phenyl ring, conferring distinct physicochemical properties including enhanced lipophilicity (XLogP3: 4.1) and moderate thermal stability (boiling point: 331.9°C at 760 mmHg) [2]. This compound is commercially available as a white to pale yellow solid and is widely recognized for its utility as a Type II photoinitiator in UV-curable coatings and adhesives, as well as a versatile building block in polymer and organic synthesis [3].

Why 4-Ethylbenzophenone (CAS 18220-90-1) Cannot Be Directly Substituted by Other Benzophenone Derivatives in UV-Curing and Synthesis


Benzophenone derivatives share a common core but exhibit significant variability in physicochemical properties and performance based on their substituents [1]. Substitution at the para position with an ethyl group, as in 4-ethylbenzophenone, yields a unique combination of lipophilicity, refractive index, and thermal stability that directly impacts its behavior as a photoinitiator and its solubility in organic media [2]. Direct substitution with unsubstituted benzophenone or other alkyl-substituted analogs (e.g., 4-methylbenzophenone) will alter the compound's partitioning, reactivity, and curing profile, potentially compromising formulation performance and process consistency [3]. The quantitative differences detailed below underscore the necessity of compound-specific procurement for applications where these properties are critical.

Quantitative Differentiation of 4-Ethylbenzophenone (CAS 18220-90-1) Against In-Class Analogs


Enhanced Lipophilicity (LogP) for Improved Organic Solvent Solubility

4-Ethylbenzophenone demonstrates a significantly higher experimental LogP (3.48) and computed XLogP3 (4.1) compared to unsubstituted benzophenone (LogP 3.18) and 4-methylbenzophenone (LogP ~3.34-3.69) [1][2]. This increase in lipophilicity is directly attributable to the ethyl substituent, which enhances solubility in organic solvents and influences partitioning behavior in formulations [3].

Lipophilicity Solubility Partition Coefficient

Higher Refractive Index for Optical and Coating Applications

The experimentally determined refractive index (n20/D) of 4-ethylbenzophenone is 1.5935, which is measurably higher than that of unsubstituted benzophenone (1.5893) and slightly lower than 4-methylbenzophenone (1.597) [1][2]. A synthesis and characterization study reported a refractive index of 1.5932 ± 0.0001, confirming this value with high precision [3].

Refractive Index Optical Properties Coating Formulations

Elevated Boiling Point for Enhanced Thermal Processing Stability

4-Ethylbenzophenone exhibits a boiling point of 331.9°C at 760 mmHg, which is approximately 27°C higher than unsubstituted benzophenone (305°C) and 6°C higher than 4-methylbenzophenone (326°C) [1][2]. This higher boiling point indicates lower volatility and potentially greater thermal stability during high-temperature processing steps.

Thermal Stability Boiling Point Processing Conditions

Validated Use as a Polymerizable Monomer Building Block

4-Ethylbenzophenone serves as a key intermediate in the multi-step synthesis of ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a functional monomer used to prepare copolymers with styrene and methyl methacrylate [1][2]. This demonstrates its utility beyond simple photoinitiation, distinguishing it from benzophenone derivatives that lack the ethyl substituent's specific reactivity profile for further functionalization.

Polymer Synthesis Monomer Functional Polymers

Documented Photoinitiator Activity in UV-Curable Coatings

4-Ethylbenzophenone is explicitly cited as a photoinitiator in UV-curable coatings and adhesives, where its ability to generate free radicals upon UV exposure initiates polymerization [1]. While quantitative curing efficiency data (e.g., conversion rates) are not available in direct comparison to other benzophenones, its inclusion in patent and technical literature as a functional Type II photoinitiator confirms its industrial relevance [2].

Photoinitiator UV-Curing Coatings

Recommended Application Scenarios for 4-Ethylbenzophenone (CAS 18220-90-1) Based on Quantified Evidence


UV-Curable Coatings and Inks Requiring Enhanced Organic Solvent Compatibility

The higher lipophilicity of 4-ethylbenzophenone (LogP 3.48-4.1) compared to unsubstituted benzophenone (LogP 3.18) makes it particularly suitable for non-polar monomer systems and formulations where improved solubility in organic solvents is required [1]. This property can enhance the uniformity and curing efficiency of UV-curable coatings, inks, and adhesives in industrial applications [2].

Optical and High-Gloss Coating Formulations

With a refractive index of 1.5935, 4-ethylbenzophenone offers a higher optical density than benzophenone (1.5893) [1]. This differential can be exploited in formulations where precise control of light refraction and gloss is critical, such as in overprint varnishes, protective coatings for displays, and specialty optical films.

Thermally Demanding Processing Environments

The elevated boiling point of 331.9°C at 760 mmHg (vs. 305°C for benzophenone) indicates lower volatility and greater thermal stability [1]. This makes 4-ethylbenzophenone a preferred candidate for processes involving high-temperature drying, curing, or compounding steps where loss of volatile components could compromise final material properties.

Functional Polymer Synthesis and Monomer Preparation

4-Ethylbenzophenone is a validated intermediate in the synthesis of functional monomers for polymerization [1]. Its ability to undergo Knoevenagel condensation with ethyl cyanoacetate enables the preparation of vinyl-functionalized cinnamate monomers, which can be copolymerized with styrene and methyl methacrylate for advanced polymer materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethylbenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.